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Compound of Interest

Compound Name: 4-Acetamidopiperidine

Cat. No.: B1270075

An In-Depth Technical Guide to 4-
Acetamidopiperidine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 4-Acetamidopiperidine
CAS Number: 5810-56-0

Molecular Weight: 142.20 g/mol

This guide provides a comprehensive overview of 4-Acetamidopiperidine (also known as N-
(piperidin-4-yl)acetamide), a key building block in medicinal chemistry. Its versatile structure
makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical
compounds, particularly in the development of analgesics and anti-inflammatory drugs.

Physicochemical Properties
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Property Value Reference

Molecular Formula C7H14N20 --INVALID-LINK--

White to off-white crystalline

Appearance --INVALID-LINK--
powder

Melting Point 137-141 °C --INVALID-LINK--

Boiling Point 318.5 °C at 760 mmHg --INVALID-LINK--

Density 1.02 g/cm3 --INVALID-LINK--

- Soluble in polar organic

Solubility --INVALID-LINK--

solvents

Spectral Data

Spectral analysis is crucial for the verification of the synthesis and purity of 4-
Acetamidopiperidine. While a comprehensive set of spectra for this specific molecule is not
readily available in public databases, typical spectral characteristics can be inferred from its
structure and comparison with similar compounds like 4-methylpiperidine.

'H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl
methyl protons, the piperidine ring protons, and the amide proton. The chemical shifts and
splitting patterns would be characteristic of the piperidine ring conformation.

e 13C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the acetyl
group, the methyl carbon, and the carbons of the piperidine ring.

e IR Spectroscopy: The infrared spectrum will prominently feature an amide C=0 stretching
band and N-H stretching and bending vibrations.

o Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 4-Acetamidopiperidine
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The most common and straightforward method for the synthesis of 4-Acetamidopiperidine is
the N-acetylation of 4-aminopiperidine. This reaction involves the treatment of 4-
aminopiperidine with an acetylating agent such as acetic anhydride or acetyl chloride in the
presence of a base.

Experimental Protocol: N-Acetylation of 4-
Aminopiperidine

This protocol is based on the general principles of N-acetylation of amines.

Materials:

4-Aminopiperidine

o Acetic anhydride

o Triethylamine or other suitable base

e Dichloromethane (DCM) or other suitable aprotic solvent
o Saturated agueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate or sodium sulfate
o Standard laboratory glassware

e Magnetic stirrer

e Ice bath

Procedure:

 In a round-bottom flask, dissolve 4-aminopiperidine (1 equivalent) and triethylamine (1.1
equivalents) in dichloromethane.

e Cool the solution to 0 °C in an ice bath.
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e Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash the organic layer sequentially with
saturated aqueous sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the
crude product.

o Purify the crude 4-Acetamidopiperidine by recrystallization or column chromatography.

Base (e.g., Triethylamine)

Process Product

Acetic_Anhydride X N ion in Solvent (e.g., DCM) Aqueous Work-up & Extraction o g 4-Acetamidopiperidine
ry

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Acetamidopiperidine.

Applications in Drug Development
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4-Acetamidopiperidine is a crucial intermediate in the synthesis of various pharmaceutical
agents. The piperidine moiety is a common scaffold in many centrally active drugs, and the
acetamido group can influence the pharmacokinetic and pharmacodynamic properties of the
final compound.

Role in Opioid Analgesic Synthesis

The 4-anilinopiperidine scaffold is a core structure in a class of potent opioid analgesics,
including fentanyl and its analogs.[1] While 4-Acetamidopiperidine is not a direct precursor to
fentanyl, its structural similarity and the presence of the piperidine ring make it a relevant
starting material for the synthesis of novel opioid receptor modulators.[2] The synthesis of such
compounds often involves the modification of the piperidine nitrogen and further elaboration of
the molecule.[2]

Derivatives of 4-aminopiperidine have been explored as N-type calcium channel blockers for
the treatment of pain, including neuropathic pain.[3]

Biological Activity and Signaling Pathways

The biological activity of compounds containing the 4-acetamidopiperidine scaffold is diverse.
The piperidine ring can interact with a variety of biological targets, and the overall
pharmacological profile is determined by the substituents on the ring.

Potential as Kinase Inhibitors

Derivatives of piperidine have been investigated as inhibitors of various protein kinases, which
are key targets in cancer therapy. For instance, certain 4-(piperid-3-yl)Jamino substituted 6-
pyridylquinazolines have been identified as potent PI3Kd inhibitors.[4] These inhibitors can
attenuate the phosphorylation of downstream targets like AKT, a crucial node in cell survival
and proliferation pathways.[4] While direct studies on 4-Acetamidopiperidine are limited, its
structure suggests it could serve as a scaffold for the design of kinase inhibitors.
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Caption: Potential inhibition of the PISK/AKT signaling pathway.

Interaction with Opioid Receptors
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The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[2] The
development of ligands with mixed efficacy at different opioid receptors (e.g., mu-opioid
receptor agonist and delta-opioid receptor antagonist) is an active area of research aimed at
producing analgesics with fewer side effects, such as tolerance and dependence.[2] 4-
substituted piperidines are key structures in the design of such balanced opioid receptor
modulators.[2]

Conclusion

4-Acetamidopiperidine is a valuable and versatile building block for medicinal chemists and
drug development professionals. Its straightforward synthesis and the prevalence of the
piperidine scaffold in a wide range of biologically active molecules ensure its continued
importance in the discovery of new therapeutics. Further exploration of its derivatives is likely to
yield novel compounds with significant potential in areas such as pain management and
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity
K opioid receptor (MOR) agonist/d opioid receptor (DOR) antagonist ligands - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine
derivatives as N-type calcium channel blockers active on pain and neuropathic pain -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-
pyridylquinazolines as potent PI3Kd inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [4-Acetamidopiperidine CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3919453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3919453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3919453/
https://www.benchchem.com/product/b1270075?utm_src=pdf-body
https://www.benchchem.com/product/b1270075?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_N_acylation_of_4_Anilinopiperidine_with_Ethyl_Chloroformate.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3919453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3919453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3919453/
https://pubmed.ncbi.nlm.nih.gov/15537361/
https://pubmed.ncbi.nlm.nih.gov/15537361/
https://pubmed.ncbi.nlm.nih.gov/15537361/
https://pubmed.ncbi.nlm.nih.gov/31434616/
https://pubmed.ncbi.nlm.nih.gov/31434616/
https://www.benchchem.com/product/b1270075#4-acetamidopiperidine-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1270075#4-acetamidopiperidine-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1270075#4-acetamidopiperidine-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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